Array ( [bid] => 3051753 )
Scientific Field: Medicinal Chemistry
Application Summary: Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1-benzoxepin-3-one, have been synthesized and evaluated for their anticancer properties in breast cancer cells.
Methods of Application: The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis.
Results: Some compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells.
Scientific Field: Pharmacology
Application Summary: Novel 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic potentials.
Methods of Application: The compounds were synthesized by alkylation mainly in the 1 H -tautomeric form of 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole. The analgesic effect of compounds was estimated with the tail flick (TF) and hot plate (HP) methods.
Scientific Field: Reproductive Biology
Application Summary: 5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents.
Methods of Application: The synthesized compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats.
Scientific Field: Neuropharmacology
Application Summary: Some new 1,3,4,5-tetrahydro benzoxazepine derivatives have been synthesized and evaluated for their anticonvulsant activity.
2,3,4,5-Tetrahydro-1-benzoxepin-3-one is a heterocyclic organic compound characterized by the molecular formula . It features a unique structure comprising a benzene ring fused to an oxepin ring, creating a seven-membered ring system. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct chemical properties and biological activities.
The major products formed from these reactions include various substituted oxepin derivatives and alcohols, depending on the specific conditions and reagents used.
Research indicates that 2,3,4,5-Tetrahydro-1-benzoxepin-3-one exhibits potential biological activities. Some related compounds have shown effects on the central nervous system in animal models, suggesting possible applications in neuropharmacology. Additionally, studies have pointed towards its antimicrobial and anti-inflammatory properties, although detailed mechanisms of action remain under investigation.
The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one typically involves cyclization reactions of appropriate precursors. A common method includes:
2,3,4,5-Tetrahydro-1-benzoxepin-3-one has a broad range of applications across various fields:
Interaction studies involving 2,3,4,5-Tetrahydro-1-benzoxepin-3-one focus on its pharmacokinetics and potential interactions with biological systems. Preliminary findings suggest that this compound may interact with neurotransmitter systems or other cellular pathways. Understanding these interactions is crucial for developing therapeutic applications and optimizing its use in medicinal chemistry .
Several compounds share structural similarities with 2,3,4,5-Tetrahydro-1-benzoxepin-3-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one | Similar fused ring structure | Different biological activity profiles |
| 2,3,4,5-Tetrahydro-1-benzoxepine | Lacks the ketone group | Alters reactivity and potential applications |
| 3-Phenylpropan-1-amine derivatives | Varies in side chain structure | Used in similar synthetic routes but distinct outcomes |
The uniqueness of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one lies in its specific ring structure combined with the presence of the ketone group. This configuration imparts distinct chemical reactivity and potential biological properties compared to these similar compounds.